Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt
Overview
Description
Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt: is a chemical compound with the molecular formula C11H16N5NaO9P2 and a molecular weight of 447.212 . This compound is known for its role as an inhibitor of ecto-5’-nucleotidase/CD73. It is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes.
Mechanism of Action
Target of Action
The primary target of Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt is the ecto-5’-nucleotidase (CD73, eN) . This enzyme plays a crucial role in the conversion of AMP to adenosine, a potent signaling molecule involved in a variety of physiological processes.
Mode of Action
Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt acts as a potent and selective inhibitor of ecto-5’-nucleotidase .
Biochemical Pathways
The inhibition of ecto-5’-nucleotidase affects the adenosine signaling pathway . Adenosine is a key regulator of various cellular functions such as glucose and lipid metabolism, protein synthesis, gene expression, and glucose transport . By controlling the levels of adenosine, this compound can influence these cellular processes.
Result of Action
The inhibition of ecto-5’-nucleotidase by Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt can lead to a decrease in adenosine levels, thereby affecting adenosine-dependent cellular processes . For instance, it has been reported to block the CD73-catalyzed production of adenosine, which promotes the proliferation and migration of certain cell types .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, “Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt” serves as a substrate for various metabolic enzymes . It interacts with proteins and other biomolecules, contributing to the regulation of cellular processes .
Cellular Effects
“Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt” influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its effects on cells are diverse and depend on the specific cellular context .
Molecular Mechanism
At the molecular level, “Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt” exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is complex and involves multiple biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt” can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of “Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt” can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
“Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt” is involved in several metabolic pathways, interacting with various enzymes or cofactors . It can also affect metabolic flux or metabolite levels .
Transport and Distribution
“Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt” is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of “Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt” can affect its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt typically involves the phosphorylation of adenosine. The process includes the reaction of adenosine with phosphonomethyl reagents under controlled conditions to introduce the phosphonate group. The reaction is usually carried out in an aqueous medium with the presence of a base to facilitate the formation of the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The phosphonate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt is used as a reagent in the synthesis of nucleotides and nucleotide analogs. It serves as a building block for the development of novel compounds with potential therapeutic applications.
Biology: In biological research, this compound is used to study the role of ecto-5’-nucleotidase/CD73 in various physiological and pathological processes. It helps in understanding the enzyme’s function in purinergic signaling and its implications in diseases.
Medicine: In medicine, adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt is investigated for its potential therapeutic effects. It is explored as a potential treatment for conditions involving ecto-5’-nucleotidase/CD73, such as cancer and inflammatory diseases.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and biochemical reagents. Its role as an inhibitor of ecto-5’-nucleotidase/CD73 makes it valuable in the development of drugs targeting this enzyme.
Comparison with Similar Compounds
- Adenosine 5’-monophosphate disodium salt
- Adenosine 5’-triphosphate disodium salt
- Adenosine 5’-diphosphate disodium salt
Comparison: Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt is unique due to its specific phosphonate modification, which imparts distinct biochemical properties. Unlike other adenosine derivatives, this compound specifically inhibits ecto-5’-nucleotidase/CD73, making it valuable for targeted therapeutic applications .
Properties
IUPAC Name |
sodium;[[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphinate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O9P2.Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21);/q;+1/p-1/t5-,7-,8+,11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGZKSPLJPHQMI-RDJRRFHDSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)[O-])O)O)O)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)[O-])O)O)O)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N5NaO9P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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